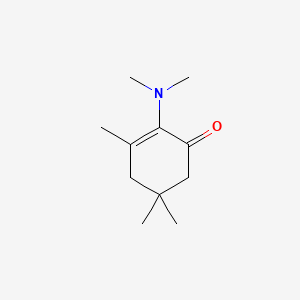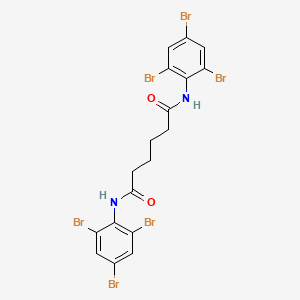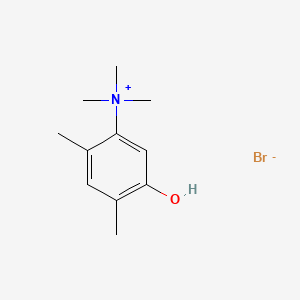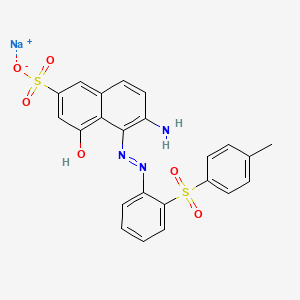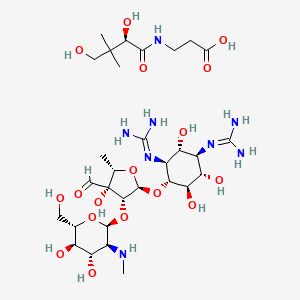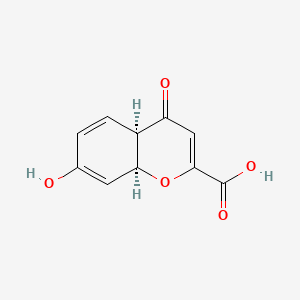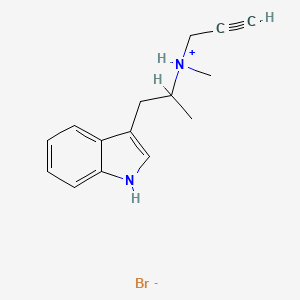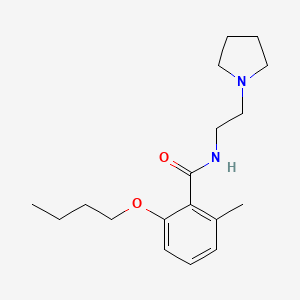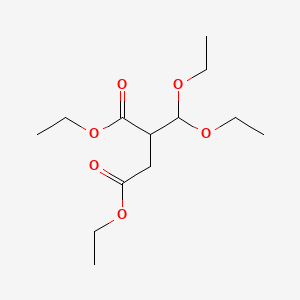
4(3H)-Quinazolinone, 6-iodo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-phenyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 6-iodo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-phenyl)-2-phenyl- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the quinazolinone core, iodination, and the introduction of various substituents. Common synthetic routes may involve:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Iodination: Introduction of the iodine atom at the 6-position can be done using iodine or iodinating agents like N-iodosuccinimide (NIS).
Substituent Introduction:
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of palladium or other metal catalysts for coupling reactions.
Solvents: Selection of appropriate solvents to facilitate reactions.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or piperidine moieties.
Reduction: Reduction reactions could target the quinazolinone core or other functional groups.
Substitution: Halogen substitution reactions, especially involving the iodine atom, can lead to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like NIS, or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while substitution could introduce different functional groups at the iodine position.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Quinazolinones are known to inhibit certain enzymes, making them useful in studying enzyme functions.
Medicine
Therapeutic Potential: Compounds like this are often investigated for their potential as anticancer, antimicrobial, or anti-inflammatory agents.
Industry
Material Science: Such compounds may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, quinazolinones may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound with a simpler structure.
6-Iodoquinazolinone: A derivative with iodine at the 6-position.
Benzimidazole Derivatives: Compounds with similar benzimidazole moieties.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 6-iodo-3-(2-(1-((4-methyl-1-piperidinyl)methyl)-1H-benzimidazol-2-yl)-phenyl)-2-phenyl- lies in its complex structure, which combines multiple pharmacophores, potentially leading to unique biological activities and therapeutic applications.
Properties
CAS No. |
91045-24-8 |
|---|---|
Molecular Formula |
C34H30IN5O |
Molecular Weight |
651.5 g/mol |
IUPAC Name |
6-iodo-3-[2-[1-[(4-methylpiperidin-1-yl)methyl]benzimidazol-2-yl]phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C34H30IN5O/c1-23-17-19-38(20-18-23)22-39-31-14-8-6-12-29(31)37-33(39)26-11-5-7-13-30(26)40-32(24-9-3-2-4-10-24)36-28-16-15-25(35)21-27(28)34(40)41/h2-16,21,23H,17-20,22H2,1H3 |
InChI Key |
ROPGMRGMLBBAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=NC6=C(C5=O)C=C(C=C6)I)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


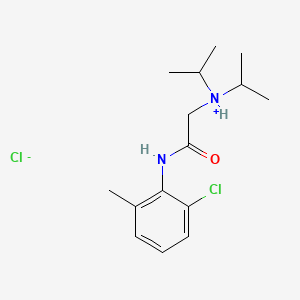
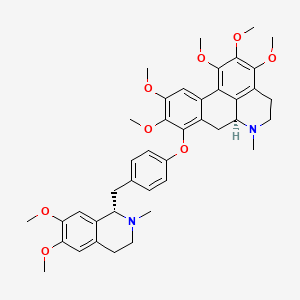
![6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B13768889.png)
